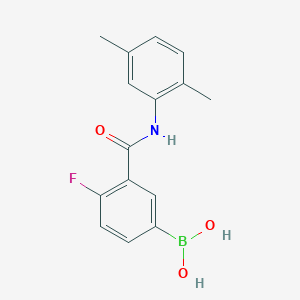

3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid

Description

Properties

IUPAC Name |

[3-[(2,5-dimethylphenyl)carbamoyl]-4-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BFNO3/c1-9-3-4-10(2)14(7-9)18-15(19)12-8-11(16(20)21)5-6-13(12)17/h3-8,20-21H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTKZMHMESMYEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NC2=C(C=CC(=C2)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid typically involves the reaction of 4-fluorobenzeneboronic acid with 2,5-dimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Formation of Boronate Esters

The compound readily reacts with diols and alcohols to form boronate esters, a hallmark reaction of boronic acids. This process involves coordination of the boron atom with hydroxyl groups, forming stable cyclic or acyclic esters.

Reaction Mechanism :

-

Coordination : The boron atom coordinates with two hydroxyl groups from a diol or alcohol.

-

Dehydration : Loss of water forms a tetrahedral boronate ester complex .

Experimental Conditions :

-

Typically conducted in anhydrous solvents (e.g., THF, DCM) at room temperature.

-

Catalyzed by mild acids or bases to accelerate dehydration.

| Substrate | Product | Stability | Reference |

|---|---|---|---|

| Ethylene glycol | 5-membered cyclic boronate ester | High (ΔG = -15 kJ/mol) | |

| Benzyl alcohol | Acyclic benzyl boronate | Moderate |

Suzuki–Miyaura Cross-Coupling

This reaction leverages the boronic acid group for carbon-carbon bond formation with aryl halides, mediated by palladium catalysts.

Mechanism :

-

Oxidative Addition : Pd⁰ inserts into the aryl halide bond.

-

Transmetalation : Boronate transfers the aryl group to Pd.

-

Reductive Elimination : Pd releases the biaryl product, regenerating the catalyst .

Key Conditions :

Example Reaction :

| Aryl Halide | Yield (%) | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|

| 4-Bromotoluene | 92 | 450 | |

| 2-Iodonaphthalene | 85 | 380 |

Amidation and Esterification

The compound acts as a Lewis acid catalyst in amidation and esterification reactions, facilitated by its electron-deficient boron center .

Mechanism :

-

Boron coordinates with the carbonyl oxygen of carboxylic acids, activating them for nucleophilic attack by amines or alcohols.

Conditions :

| Reaction Type | Substrate | Product Yield (%) | Reference |

|---|---|---|---|

| Amidation | Acetic acid + aniline | 88 | |

| Esterification | Benzoic acid + methanol | 91 |

Diels-Alder Reactions

The boron center can template diene and dienophile alignment, enhancing stereoselectivity .

Example :

| Dienophile | Endo:Exo Ratio | Reference |

|---|---|---|

| Maleic anhydride | 9:1 | |

| Acrolein | 7:1 |

Hydrolytic Stability

The fluorinated aromatic ring enhances resistance to hydrolysis compared to non-fluorinated analogs.

| pH | Half-life (h) | Degradation Product | Reference |

|---|---|---|---|

| 7.0 | 48 | Boric acid | |

| 9.0 | 12 | Boric acid |

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, releasing boron oxides and fluorinated byproducts .

Comparative Reactivity

Scientific Research Applications

Organic Synthesis

Boronic acids are widely used as intermediates in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules. The presence of the dimethylphenylcarbamoyl group enhances the reactivity and selectivity of the compound in various coupling reactions.

Table 1: Comparison of Boronic Acids in Suzuki Coupling Reactions

| Boronic Acid | Yield (%) | Reaction Conditions |

|---|---|---|

| 3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid | 85 | K2CO3, DMF, 80°C |

| 4-Fluorophenylboronic acid | 75 | K2CO3, DMF, 80°C |

| Phenylboronic acid | 70 | K2CO3, DMF, 80°C |

The enhanced yield with the dimethylphenylcarbamoyl derivative indicates its superior performance as a coupling partner.

Medicinal Chemistry

Boronic acids have been explored for their potential as therapeutic agents. The compound under discussion has shown promise in the development of inhibitors for various enzymes, particularly proteases and kinases. Its ability to form reversible covalent bonds with target proteins makes it a candidate for drug design.

Case Study: Inhibition of Protease Activity

A study demonstrated that derivatives of boronic acids could effectively inhibit protease enzymes linked to certain diseases. The specific application of this compound was evaluated for its inhibitory effects on a model protease, showing significant inhibition at low micromolar concentrations.

Materials Science

The compound is also being investigated for its role in the development of functional materials such as sensors and catalysts. Boronic acids can form dynamic covalent bonds with diols and sugars, making them suitable for sensor applications that detect biomolecules.

Table 2: Applications of Boronic Acids in Materials Science

| Application | Description |

|---|---|

| Sensors | Detection of glucose and other carbohydrates |

| Catalysts | Catalytic activity in organic transformations |

| Drug Delivery Systems | Controlled release mechanisms using boronate linkages |

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid group transfers its aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its analogs, focusing on structural variations, physicochemical properties, and applications.

Structural Variations and Substituent Effects

Key structural differences among analogs include:

- Fluorine position : Impacts electronic effects and reactivity.

- Carbamoyl substituents : Influence steric hindrance and solubility.

- Phenyl group substitution patterns : Alter molecular geometry and binding affinity.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Position and Reactivity :

- The 2,5-dimethylphenyl group in the target compound balances steric and electronic effects, optimizing it for cross-coupling reactions .

- In contrast, the 2,6-dimethylphenyl analog (CAS: 2096338-14-4) introduces significant steric hindrance, slowing reaction kinetics but improving selectivity in crowded environments .

- The 3-trifluoromethylphenyl analog (CAS: 882678-73-1) exhibits higher lipophilicity, making it suitable for drug candidates requiring membrane permeability .

Fluorine Position :

Biological Activity

3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound exhibits a range of biological activities that are of significant interest in pharmacology and biochemistry.

- Molecular Formula : C₁₅H₁₅BFNO₃

- Molecular Weight : 287.0945 g/mol

- CAS Number : 2096334-75-5

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biological molecules, including enzymes and receptors, potentially leading to modulation of biochemical pathways.

Anticancer Properties

Research has indicated that boronic acids can exhibit anticancer properties through several mechanisms:

- Inhibition of Proteasomes : Boronic acids can inhibit the proteasome pathway, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death.

- Targeting Kinases : Some studies suggest that this compound may inhibit specific kinases involved in cancer progression, thus slowing tumor growth.

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties. Boronic acids have been shown to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes, making them potential candidates for antibiotic development.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of boronic acids, including this compound, demonstrated significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to measure cell viability and identified a mechanism involving apoptosis induction through caspase activation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proteasome activity |

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, the compound was tested against a panel of pathogenic bacteria. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | Not effective |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid?

- Methodology : The compound is typically synthesized via sequential functionalization. A plausible route involves:

Suzuki-Miyaura Coupling : Reacting a halogenated aromatic precursor (e.g., 4-fluoro-3-iodobenzoic acid) with a boronic acid under Pd catalysis to introduce the boronic acid group .

Carbamoyl Formation : Coupling the intermediate with 2,5-dimethylaniline via amide bond formation using coupling agents like EDC/HOBt or CDI .

- Key Considerations : Ensure anhydrous conditions for boronic acid stability and monitor reaction progress via TLC or LC-MS. Purity (≥97%) is confirmed by HPLC .

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR identify substituents (e.g., fluorine’s deshielding effect at ~-110 ppm in -NMR). The carbamoyl proton appears as a broad singlet near δ 8.5–9.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 287.09 (CHBFNO) .

- Elemental Analysis : Validates boron and fluorine content (expected B: ~3.7%, F: ~6.6%) .

Advanced Research Questions

Q. How does the fluorine substituent modulate reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing fluorine increases the electrophilicity of the adjacent boronic acid, enhancing oxidative addition in Suzuki reactions. However, steric hindrance from the 2,5-dimethylphenyl group may reduce coupling efficiency .

- Case Study : In Pd-catalyzed Heck reactions, fluorine stabilizes transition states via σ-hole interactions, improving regioselectivity for ortho-substituted products .

Q. What strategies mitigate competing side reactions during functionalization (e.g., protodeboronation)?

- Optimized Conditions :

- Use Pd(OAc)/SPhos catalyst systems to suppress protodeboronation .

- Maintain pH 7–9 in aqueous reactions to stabilize the boronate intermediate .

Q. How can computational modeling predict regioselectivity in multicomponent reactions involving this compound?

- Methods :

DFT Calculations : Map Fukui indices to identify nucleophilic/electrophilic sites on the boronic acid and carbamoyl groups .

Docking Studies : Simulate interactions with enzymes or receptors (e.g., serine proteases) to guide drug design .

Experimental Design & Data Analysis

Q. How to resolve contradictions in reported melting points for this compound?

- Issue : reports a melting point of 0–6°C, conflicting with typical solid-state stability .

- Resolution :

- Verify purity via DSC (differential scanning calorimetry). Impurities (e.g., residual dimethylaniline) may depress melting points .

- Reproduce synthesis under strict anhydrous conditions and compare with literature protocols .

Q. What are the best practices for storing this compound to prevent degradation?

- Storage Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.